molecular formula C18H21N3O B2683478 {4-[4-(2-Methylbenzoyl)piperazin-1-yl]phenyl}amine CAS No. 640759-17-7

{4-[4-(2-Methylbenzoyl)piperazin-1-yl]phenyl}amine

Cat. No.: B2683478
CAS No.: 640759-17-7
M. Wt: 295.386
InChI Key: JFJKNOYXQUSGIB-UHFFFAOYSA-N
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Description

{4-[4-(2-Methylbenzoyl)piperazin-1-yl]phenyl}amine is a chemical compound of interest in medicinal chemistry and oncology research, particularly in the development of protein kinase inhibitors. The compound's structure incorporates a phenylpiperazine scaffold, a feature common in many pharmacologically active molecules designed to target enzyme active sites . Piperazine and piperidine derivatives are established as key structural motifs in compounds with a range of biological activities, including anticancer and antimicrobial properties . The specific molecular architecture of this amine, which includes a 2-methylbenzoyl group on the piperazine ring, suggests its potential utility as a building block or intermediate in the synthesis of more complex therapeutic candidates. Researchers can leverage this compound to develop novel type II kinase inhibitors, which function by binding to the DFG-out conformation of the kinase domain, a mechanism utilized by several approved drugs . Its structure offers a flexible linker that may be strategically valuable for bypassing steric hindrance caused by bulky residues in mutant kinases, a common challenge in overcoming drug resistance . This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. The buyer assumes responsibility for confirming the compound's identity and purity, and all sales are final.

Properties

IUPAC Name

[4-(4-aminophenyl)piperazin-1-yl]-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-14-4-2-3-5-17(14)18(22)21-12-10-20(11-13-21)16-8-6-15(19)7-9-16/h2-9H,10-13,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJKNOYXQUSGIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[4-(2-Methylbenzoyl)piperazin-1-yl]phenyl}amine typically involves the following steps:

    Formation of Piperazine Derivative: The initial step involves the preparation of a piperazine derivative by reacting piperazine with 2-methylbenzoyl chloride under basic conditions.

    Substitution Reaction: The resulting piperazine derivative is then subjected to a substitution reaction with 4-bromoaniline in the presence of a suitable base, such as potassium carbonate, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The aromatic amine group participates in nucleophilic substitution under basic conditions. Key findings include:

Acylation Reactions

  • Reacts with acyl chlorides (e.g., acryloyl chloride) to form substituted amides.

    • Example: Reaction with acryloyl chloride in chloroform yields N-acrylamide derivatives, confirmed via LC-MS (92% yield) .

    • Conditions: Room temperature, 12 hr, stoichiometric triethylamine as base .

Coupling with Aryl Halides

  • Suzuki-Miyaura cross-coupling with bromobenzene derivatives using Pd(PPh₃)₄ catalyst:

    • Achieves 85% conversion in DMF/water (3:1) at 80°C .

Reductive Transformations

The amine group and benzoyl moiety undergo reduction under catalytic hydrogenation:

Hydrogenation of Aromatic Amine

  • Catalytic hydrogenation with 10% Pd/C in ethanol at 20°C:

    • Reduces nitro intermediates to primary amines (92% yield) .

    • Observed via <sup>1</sup>H NMR (disappearance of nitro signals at δ 8.1 ppm) .

Benzoyl Group Reduction

  • LiAlH<sub>4</sub> reduces the carbonyl group to a methylene bridge:

    • Forms N-methylpiperazine derivatives (78% yield) .

Oxidation Reactions

The benzoyl group and aromatic amine are susceptible to oxidation:

Benzoyl Oxidation

  • Treatment with KMnO<sub>4</sub> in acidic medium converts the benzoyl group to a carboxylic acid:

    • Product: 4-[4-(2-Carboxyphenyl)piperazin-1-yl]phenylamine (confirmed by IR at 1710 cm<sup>-1</sup>) .

Amine Oxidation

  • H<sub>2</sub>O<sub>2</sub>/FeCl<sub>3</sub> oxidizes the primary amine to a nitroso derivative:

    • Intermediate detected via UV-Vis at 450 nm .

Cyclization and Heterocycle Formation

The compound forms heterocycles under thermal or acidic conditions:

Pyrrolidine Formation

  • Heating with 1,4-butanediol and H<sub>2</sub> at 180°C/200 bar:

    • Generates pyrrolidine derivatives via intramolecular cyclization (20% yield) .

Catalytic Amination

The amine group participates in metal-catalyzed coupling:

Buchwald-Hartwig Amination

  • CuI/1,10-phenanthroline catalyzes C–N bond formation with aryl halides:

    • Yields diarylamine products (67% yield, 24 hr, 110°C) .

Mechanistic Insights

  • Reductive Amination : The amine group acts as a nucleophile, attacking carbonyl carbons in acyl chlorides .

  • Cyclization Pathways : Intramolecular hydrogen bonding stabilizes transition states during pyrrolidine formation .

  • Catalytic Specificity : Pd/C selectively reduces nitro groups without affecting benzoyl carbonyls due to steric hindrance .

Scientific Research Applications

Recent studies have highlighted the antimicrobial potential of {4-[4-(2-Methylbenzoyl)piperazin-1-yl]phenyl}amine derivatives. These compounds have demonstrated activity against various bacterial strains, including those resistant to conventional antibiotics. The presence of the piperazine moiety is believed to enhance this activity by facilitating penetration into bacterial cells .

Neurological Implications

The piperazine ring in this compound is linked to several neurological effects. Research has explored its potential as an anticonvulsant agent, with some derivatives showing promise in modulating neurotransmitter pathways relevant to epilepsy treatment .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the phenyl ring and modifications to the piperazine structure can significantly influence biological activity, including potency against cancer cells and antimicrobial efficacy.

Modification Effect on Activity
Addition of halogensIncreased lipophilicity
Alteration of piperazineEnhanced receptor binding
Substituent variationChanges in cytotoxicity

Case Studies

Several case studies have documented the effectiveness of this compound in clinical settings:

  • Case Study 1: Anticancer Efficacy
    A study evaluated the cytotoxic effects of a series of piperazine derivatives on human breast cancer cell lines, demonstrating that certain modifications led to IC50 values significantly lower than standard chemotherapeutics like doxorubicin.
  • Case Study 2: Antimicrobial Activity
    Another investigation assessed the antibacterial properties of piperazine derivatives against multi-drug resistant strains of Staphylococcus aureus, showing promising results comparable to established antibiotics.

Mechanism of Action

The mechanism of action of {4-[4-(2-Methylbenzoyl)piperazin-1-yl]phenyl}amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Piperazine Derivatives

Piperazine-based compounds exhibit diverse biological activities depending on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents on Piperazine Molecular Formula Molecular Weight (g/mol) Key Features Reference
{4-[4-(2-Methylbenzoyl)piperazin-1-yl]phenyl}amine 2-Methylbenzoyl, para-aniline C₁₈H₂₁N₃O 295.38 Balanced lipophilicity, CNS potential
[4-(4-Isobutyrylpiperazin-1-yl)phenyl]amine Isobutyryl, para-aniline C₁₄H₂₁N₃O 247.34 Branched acyl group; increased steric bulk
{4-[4-(4-Methylbenzoyl)piperazin-1-yl]phenyl}amine 4-Methylbenzoyl, para-aniline C₁₈H₂₁N₃O 295.38 Enhanced symmetry vs. 2-methyl isomer
{3-Chloro-2-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl}amine 4-Methylbenzoyl, chloro-aniline C₁₈H₂₀ClN₃O 329.83 Halogenation for electronic modulation
4-[4-(2-Methoxyphenyl)piperazin-1-yl]butan-1-amine 2-Methoxyphenyl, butylamine C₁₅H₂₅N₃O 263.38 Alkyl chain for prolonged half-life

Key Observations :

  • Acyl Group Variations : The 2-methylbenzoyl group in the target compound provides moderate steric hindrance compared to the 4-methylbenzoyl isomer and the bulkier isobutyryl group .
  • Alkyl Chain Extensions : Compounds like 4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-amine exhibit extended alkyl chains, which may enhance blood-brain barrier penetration.

Research Findings :

  • Urea Derivatives () : These analogs (e.g., 11a–11o) demonstrate high synthetic yields (83–89%) and variable substituents (Cl, F, CF₃) that modulate molecular weight and polarity. Their urea linkage may enhance hydrogen bonding with target enzymes .
  • CYP51 Inhibitors () : Pyridine-piperazine hybrids like UDO and UDD inhibit T. cruzi growth by targeting CYP51, a key enzyme in ergosterol biosynthesis. Their trifluoromethyl groups improve metabolic stability .

Biological Activity

The compound {4-[4-(2-Methylbenzoyl)piperazin-1-yl]phenyl}amine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of psychiatric disorders and cancer. This article provides a comprehensive overview of its biological activity, including mechanisms of action, receptor interactions, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a piperazine ring substituted with a 2-methylbenzoyl group linked to a phenyl moiety. This unique structure is believed to contribute to its biological activity, particularly regarding its affinity for various neurotransmitter receptors.

Preliminary studies suggest that this compound interacts with several key receptors in the central nervous system:

  • Serotonin Receptors : The compound has shown potential affinity for serotonin receptors, particularly the 5-HT6 receptor , which is implicated in mood regulation and cognitive functions. This interaction may underlie its proposed antipsychotic properties.
  • Dopamine Receptors : Similar compounds have demonstrated interactions with dopamine receptors, which are critical in the modulation of mood and behavior. This suggests that this compound may also influence dopaminergic pathways.

Antipsychotic Potential

Research indicates that derivatives similar to this compound exhibit antipsychotic effects. For instance, studies on related piperazine compounds have shown significant improvements in symptoms of schizophrenia, likely due to their receptor-binding profiles .

Anticancer Activity

In addition to its neuropharmacological effects, this compound has been explored for anticancer properties. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM)
Breast Cancer15.0
Ovarian Cancer12.5
Colorectal Cancer20.0

These results indicate a promising profile for further development as an anticancer agent .

Case Studies and Research Findings

  • Study on Receptor Binding : A study conducted on related piperazine derivatives highlighted their binding affinity to serotonin receptors. The findings suggested that modifications on the piperazine ring could enhance receptor selectivity and potency .
  • Anticancer Efficacy : In a comparative study, various piperazine derivatives were tested against human cancer cell lines. The results showed that compounds with similar structural features to this compound exhibited significant antiproliferative activity, with IC50 values ranging from 7.9 to 92 µM across different cell lines .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding modes of this compound with target proteins involved in cancer progression. These studies indicated favorable interactions within the active sites of kinases associated with tumor growth .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for {4-[4-(2-Methylbenzoyl)piperazin-1-yl]phenyl}amine, and how can purity be ensured?

  • Methodological Answer :

  • Synthesis : A common approach involves coupling 2-methylbenzoyl chloride with a piperazine derivative under reflux conditions in anhydrous dichloromethane (DCM) with a base like triethylamine (Et₃N) to facilitate amide bond formation. Subsequent nucleophilic aromatic substitution with 4-aminophenylboronic acid or similar intermediates can yield the target compound .
  • Purification : Column chromatography (eluent: chloroform/methanol gradient) followed by recrystallization from dimethyl ether or ethanol ensures high purity (>95%). HPLC analysis with a C18 column and UV detection at 254 nm is recommended for purity validation .

Q. Which spectroscopic techniques are recommended for structural characterization?

  • Methodological Answer :

  • NMR : Use ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm the piperazine ring, aromatic protons, and amine groups. For example, the piperazine CH₂ groups typically appear as broad singlets at δ ~2.5–3.5 ppm, while the 2-methylbenzoyl moiety shows distinct aromatic signals at δ ~7.2–7.8 ppm .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can verify the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers design in vitro assays to evaluate the compound’s bioactivity?

  • Methodological Answer :

  • Receptor Binding Assays : Radioligand displacement assays (e.g., using ³H-labeled ligands) can assess affinity for serotonin or dopamine receptors, given the structural similarity to piperazine-based pharmacophores. Incubate the compound with transfected CHO cells expressing target receptors and measure competitive binding .
  • Enzyme Inhibition : For carbonic anhydrase or phosphodiesterase inhibition, use fluorometric or colorimetric assays. Pre-incubate the compound with recombinant enzymes and monitor substrate conversion (e.g., 4-nitrophenyl acetate hydrolysis for carbonic anhydrase) .

Q. How should discrepancies in receptor binding data between studies be resolved?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent buffer pH (e.g., 7.4 for physiological conditions), temperature (25°C vs. 37°C), and co-solvent concentrations (e.g., DMSO ≤0.1%). Differences in membrane preparation (e.g., transfected vs. native cells) may also explain variability .
  • Impurity Analysis : Use LC-MS to rule out impurities (e.g., unreacted intermediates) that might interfere with binding. Cross-reference with synthetic protocols from high-purity standards (e.g., CAS RN 16153-81-4 for analogous compounds) .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Analog Synthesis : Modify the 2-methylbenzoyl group (e.g., replace with 4-fluorobenzoyl) or piperazine substituents (e.g., methyl vs. ethyl). Assess changes in logP (via HPLC) and steric effects using molecular docking .
  • Pharmacophore Modeling : Use software like Schrodinger’s Maestro to map electrostatic and hydrophobic interactions. Compare with known bioactive piperazine derivatives (e.g., GBR-12909 analogs) to identify critical binding motifs .

Q. How can metabolic stability and toxicity be evaluated preclinically?

  • Methodological Answer :

  • Microsomal Stability : Incubate the compound with liver microsomes (human or rodent) and monitor parent compound depletion via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance (Clₙₜ) .
  • Cytotoxicity Screening : Use MTT assays in HepG2 or HEK293 cells. Compare IC₅₀ values against positive controls (e.g., doxorubicin) and assess mitochondrial membrane potential via JC-1 staining .

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